molecular formula C8H9NO4 B13016776 Ethyl3,5-dihydroxypicolinate

Ethyl3,5-dihydroxypicolinate

Cat. No.: B13016776
M. Wt: 183.16 g/mol
InChI Key: RCWUKNONVJDFSB-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydroxypicolinate is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl groups at the 3 and 5 positions and an ethyl ester at the 2-position. Its molecular formula is C₈H₉NO₄, with a molecular weight of 183.16 g/mol. The compound’s structure combines the electron-withdrawing properties of the pyridine ring with the hydrogen-bonding capacity of hydroxyl groups, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 3,5-dihydroxypyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)7-6(11)3-5(10)4-9-7/h3-4,10-11H,2H2,1H3

InChI Key

RCWUKNONVJDFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dihydroxypicolinate typically involves the esterification of 3,5-dihydroxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of Ethyl 3,5-dihydroxypicolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dihydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,5-dihydroxypicolinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-dihydroxypicolinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active 3,5-dihydroxypicolinic acid, which can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,5-dihydroxypicolinate shares functional and structural motifs with several compounds, including picolinate esters, benzoic acid derivatives, and heterocyclic analogs. Below is a systematic comparison based on molecular features, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Purity (%) Notable Features
Ethyl 3,5-dihydroxypicolinate C₈H₉NO₄ 3,5-dihydroxy, ethyl ester 183.16 N/A Polar hydroxyls enhance solubility
Methyl 4-methoxy-3,5-dimethylpicolinate (A716594) C₁₀H₁₃NO₃ 4-methoxy, 3,5-dimethyl, methyl ester 195.21 95 Lipophilic substituents; drug intermediate
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (A726467) C₁₁H₁₃NO₃ Benzoxazine ring, ethyl ester 207.23 97 Fused ring system; potential CNS activity
3,4,5-Trihydroxybenzoic acid (17) C₇H₆O₅ Three hydroxyls, carboxylic acid 170.12 N/A Antioxidant; inhibits lipid peroxidation
Caffeic acid (20) C₉H₈O₄ Dihydroxycinnamic acid 180.16 N/A Anti-inflammatory; modulates ROS

Key Comparative Insights

Hydroxyl Group Positioning and Reactivity Ethyl 3,5-dihydroxypicolinate’s hydroxyls at positions 3 and 5 create a meta-dihydroxy configuration, distinct from the ortho-dihydroxy arrangement in caffeic acid (20) . This difference may reduce its antioxidant efficacy compared to caffeic acid, which exhibits stronger radical scavenging due to conjugated π-electrons. In contrast, Methyl 4-methoxy-3,5-dimethylpicolinate (A716594) lacks hydroxyls but includes methyl and methoxy groups, enhancing its lipophilicity and stability in nonpolar environments .

Ester vs. Carboxylic Acid Functionality

  • The ethyl ester in Ethyl 3,5-dihydroxypicolinate improves membrane permeability compared to carboxylic acid derivatives like 3,4,5-trihydroxybenzoic acid (17). However, the latter’s free acid group allows for stronger metal chelation, relevant in antioxidant applications .

Synthetic Utility

  • Ethyl 3,5-dihydroxypicolinate’s hydroxyl groups make it a versatile intermediate for further derivatization (e.g., glycosylation or sulfation), whereas Methyl 4-methoxy-3,5-dimethylpicolinate (A716594) is more suited for alkylation or halogenation reactions due to its electron-rich substituents .

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